

Spectroscopic Characterization of 4-Bromothiazole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromothiazole-2-carbonitrile

Cat. No.: B580486

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-Bromothiazole-2-carbonitrile** (CAS No: 1017781-52-0). Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside expected Infrared (IR) spectroscopy and Mass Spectrometry (MS) characteristics based on the molecular structure. Furthermore, detailed, standardized experimental protocols for obtaining such data are provided to guide researchers in their analytical workflows.

Molecular Structure and Expected Spectroscopic Features

4-Bromothiazole-2-carbonitrile possesses a unique electronic and structural arrangement, featuring a thiazole ring substituted with a bromine atom and a nitrile group. These functional groups give rise to characteristic signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Data Presentation

While experimental raw data is not publicly available, the following tables summarize the predicted and expected spectroscopic information for **4-Bromothiazole-2-carbonitrile**.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0 - 8.5	Singlet	1H	H-5

Note: The chemical shift of the single proton on the thiazole ring is influenced by the electron-withdrawing effects of the bromine and nitrile substituents.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~140 - 145	C-2 (Carbon attached to CN)
~125 - 130	C-4 (Carbon attached to Br)
~120 - 125	C-5
~110 - 115	-CN (Nitrile carbon)

Note: The chemical shifts are estimations and can vary based on the solvent and experimental conditions.

Table 3: Expected Key IR Absorption Bands

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
~2230 - 2210	Nitrile ($\text{C}\equiv\text{N}$)	Stretching
~1600 - 1450	Thiazole Ring	$\text{C}=\text{C}$ and $\text{C}=\text{N}$ Stretching
~850 - 750	C-Br	Stretching

Table 4: Expected Mass Spectrometry Data

m/z Value	Interpretation
188/190	$[M]^+$ and $[M+2]^+$ Molecular ion peaks (due to ^{79}Br and ^{81}Br isotopes)
162/164	$[M-\text{CN}]^+$
109	$[M-\text{Br}]^+$

Note: The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromothiazole-2-carbonitrile** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to the sample.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical parameters involve a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Analysis: Integrate the peaks in the ^1H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the molecule.

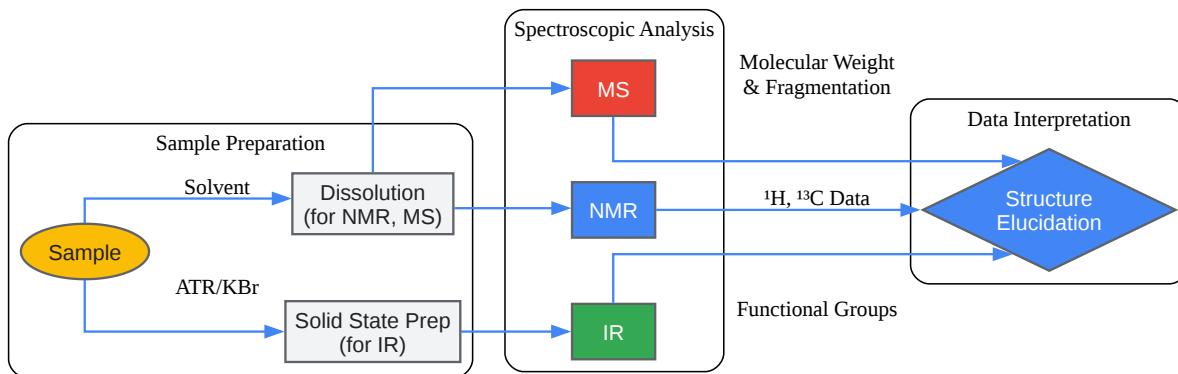
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solid State (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., C≡N, C=C, C=N, C-Br) by comparing the wavenumbers to correlation charts.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:
 - Electron Ionization (EI): For volatile and thermally stable compounds.
 - Electrospray Ionization (ESI): For less volatile or thermally labile compounds, often coupled with liquid chromatography.
- Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements (e.g., Time-of-Flight (TOF), Orbitrap).
- Data Acquisition:
 - Acquire a full-scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
 - The instrument will detect the mass-to-charge ratio of the molecular ion and any fragment ions produced.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$). The isotopic pattern will be critical for confirming the presence of bromine.
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Bromothiazole-2-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **4-Bromothiazole-2-carbonitrile**.

- To cite this document: BenchChem. [Spectroscopic Characterization of 4-Bromothiazole-2-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b580486#spectroscopic-data-nmr-ir-ms-of-4-bromothiazole-2-carbonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com